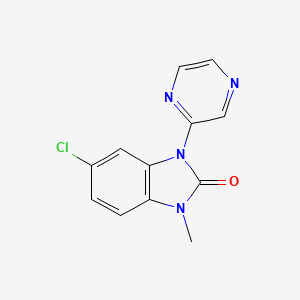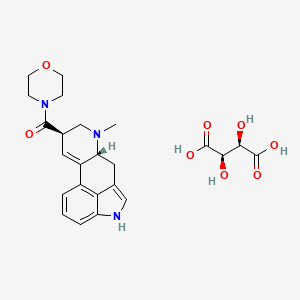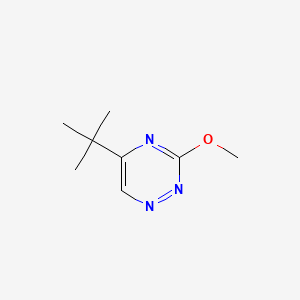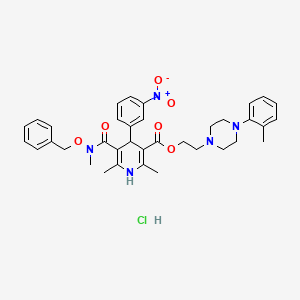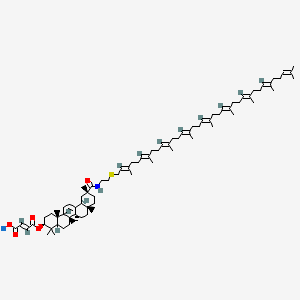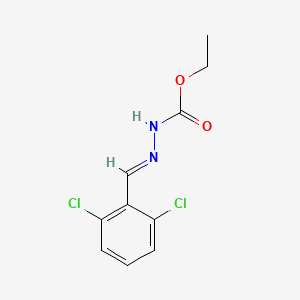
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzimidazole core, thione group, and multiple hydroxyl and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carbon disulfide to form the benzimidazole-2-thione core. Subsequent reactions involve the introduction of bis(2-hydroxyethyl)amino groups through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Condensation: The amino groups can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides, base catalysts.
Condensation: Aldehydes, ketones, acidic or basic conditions.
Major Products
Reduction: Formation of 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-amino-2H-benzimidazole-2-thione.
Substitution: Formation of esters or ethers depending on the substituent.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
Scientific Research Applications
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler analog without the thione and nitro groups.
2-Mercaptobenzimidazole: Contains a thiol group instead of the thione group.
4-Nitrobenzimidazole: Lacks the bis(2-hydroxyethyl)amino groups.
Uniqueness
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amino groups enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications.
Properties
CAS No. |
112094-09-4 |
|---|---|
Molecular Formula |
C17H27N5O6S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1,3-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H27N5O6S/c23-8-4-18(5-9-24)12-20-14-2-1-3-15(22(27)28)16(14)21(17(20)29)13-19(6-10-25)7-11-26/h1-3,23-26H,4-13H2 |
InChI Key |
HMKOYGAIJMFOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N(C(=S)N2CN(CCO)CCO)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




